molecular formula C9H10N2O3S B1359943 N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 2621-99-0

N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No. B1359943
Key on ui cas rn: 2621-99-0
M. Wt: 226.25 g/mol
InChI Key: RINSWHLCRAFXEY-UHFFFAOYSA-N
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Patent
US06420082B1

Procedure details

In 100 mL of tetrahydrofuran was dissolved 17 g of p-aminobenzenesulfonamide. This solution was cooled to 0° C. on an ice bath. To this solution was dropwise added 5 g of acryloyl chloride. After completion of the addition, the ice bath was removed and the reaction mixture was warmed to room temperature and stirred for 1 hour. Subsequently, the reaction mixture was heated at 60° C. for 1 hour. After completion of the reaction, the reaction mixture was poured into 1 L of distilled water. Thus, N-(p-aminosulfonylphenyl)acrylamide was obtained as precipitated white particles.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:12](Cl)(=[O:15])[CH:13]=[CH2:14].O>O1CCCC1>[NH2:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12](=[O:15])[CH:13]=[CH2:14])=[CH:3][CH:4]=1)(=[O:9])=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was heated at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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